

$[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ electronic configuration and d-orbital splitting

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Compound of Interest

Compound Name: $[\text{Cu}(\text{NH}_3)_4(\text{OH}_2)]^{2+}$

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An In-depth Guide to the Electronic Configuration and d-Orbital Splitting of the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ Complex

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of the tetraammineaquacopper(II) complex, $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the coordination chemistry of copper(II) ions. This document details the electronic configuration, molecular geometry, and the corresponding d-orbital splitting diagram as dictated by Crystal Field Theory, supported by structural data and relevant experimental methodologies.

Electronic Configuration of the Central Copper Ion

The central metal ion in the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex is copper. To determine its electronic configuration, we first establish its oxidation state. The ammonia (NH_3) and water (H_2O) ligands are neutral molecules. Given that the overall charge of the complex ion is +2, the copper ion must possess a +2 oxidation state (Cu^{2+}).

A neutral copper atom (Cu) has the electronic configuration $[\text{Ar}] 3d^{10} 4s^1$. To form the Cu^{2+} ion, the atom loses two electrons. The first electron is removed from the outermost 4s orbital, and the second is removed from the 3d orbital. This results in the electronic configuration for Cu^{2+} being $[\text{Ar}] 3d^9$ [1][2][3][4]. The presence of nine electrons in the d-orbital is a critical factor that profoundly influences the complex's geometry and spectroscopic properties.

Molecular Geometry and the Jahn-Teller Effect

The coordination of four ammonia ligands and one water molecule to the Cu^{2+} ion results in a five-coordinate complex. The established geometry for this ion is square pyramidal[5][6]. In this arrangement, the four ammonia ligands occupy the equatorial positions, forming a square plane around the central copper ion, while the single water molecule is situated at the axial (apical) position[1][5].

This geometry is a direct consequence of the Jahn-Teller effect, a phenomenon that occurs in non-linear molecules with a degenerate electronic ground state[7][8]. For a d^9 ion like Cu^{2+} in an octahedral field, the e_g orbitals (d_{z^2} and $d_{x^2-y^2}$) are degenerate and contain three electrons ($(d_{z^2})^2(d_{x^2-y^2})^1$ or $(d_{z^2})^1(d_{x^2-y^2})^2$). This degeneracy leads to an unstable configuration. To achieve a lower overall energy, the complex undergoes a geometric distortion that removes this degeneracy[7][8].

In the case of $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$, this distortion manifests as an elongation of the axial Cu-O bond relative to the equatorial Cu-N bonds[1]. This elongation lowers the energy of the d_{z^2} orbital and raises the energy of the $d_{x^2-y^2}$ orbital, stabilizing the complex.

Crystal Field Theory and d-Orbital Splitting

According to Crystal Field Theory (CFT), the electrostatic field created by the ligands surrounding the central metal ion removes the five-fold degeneracy of the d-orbitals. For a square pyramidal geometry (C_{4v} symmetry), the d-orbitals split into four distinct energy levels.

The splitting pattern can be rationalized by considering the removal of one axial ligand from an octahedral complex[9].

- The $d_{x^2-y^2}$ orbital, pointing directly at the four equatorial ammonia ligands, experiences the most electrostatic repulsion and is therefore the highest in energy.
- The d_{z^2} orbital experiences less repulsion as the axial ligand is elongated and is significantly lower in energy than the $d_{x^2-y^2}$ orbital.
- The d_{xy} orbital, located between the equatorial ligands, is at a lower energy than the d_{z^2} .

- The d_{xz} and d_{yz} orbitals, which point between the equatorial and axial positions, experience the least repulsion and are the lowest in energy, remaining degenerate.

The nine d-electrons of the Cu^{2+} ion fill these orbitals according to the Aufbau principle and Hund's rule. The resulting electronic configuration is $(d_{xz})^2(d_{yz})^2(d_{xy})^2(d_{z^2})^2(d_{x^2-y^2})^1$. The single unpaired electron resides in the highest-energy $d_{x^2-y^2}$ orbital.

Quantitative Structural Data

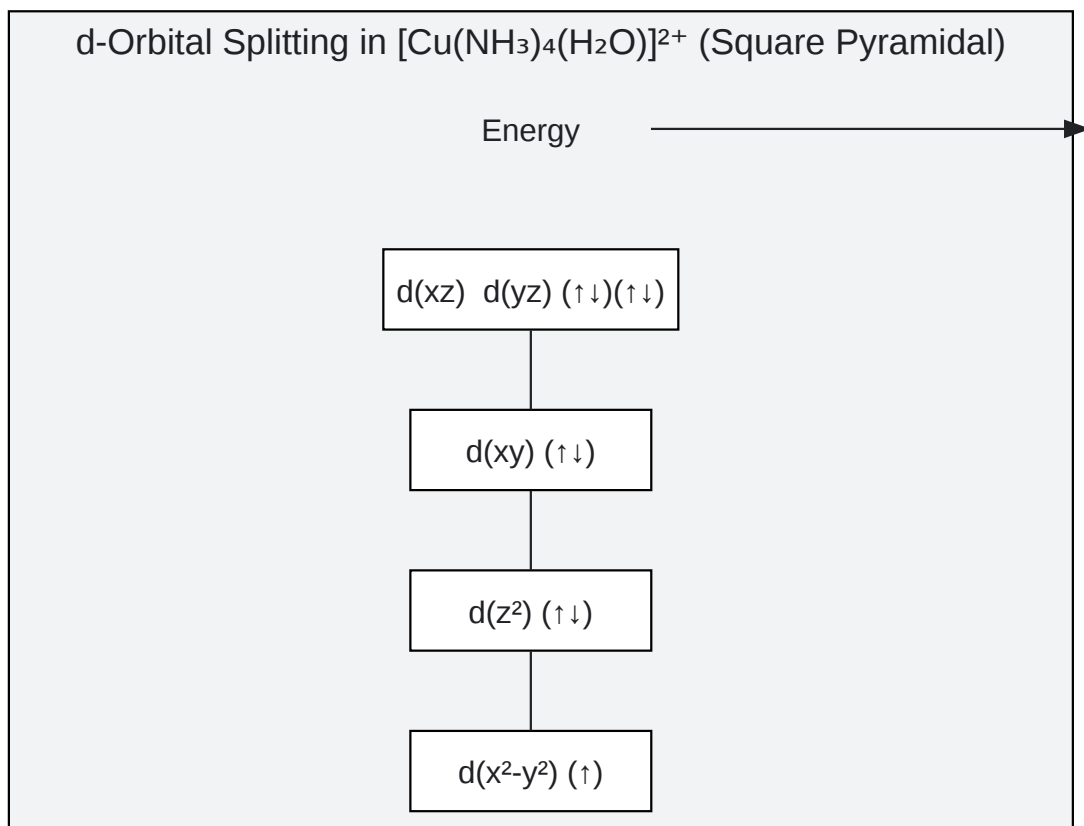
The structural parameters of the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex have been determined experimentally, confirming the Jahn-Teller distortion. The bond lengths are summarized in the table below.

Bond	Ligand	Position	Bond Length (pm)
Copper-Nitrogen	Ammonia (NH_3)	Equatorial	~210
Copper-Oxygen	Water (H_2O)	Axial	~233

Data obtained from X-ray crystallography studies[6].

Visualization of d-Orbital Splitting

The logical relationship of the d-orbital energy levels in the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex is visualized below using the DOT language.



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d-Orbital energy splitting diagram for the d^9 $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex.

Experimental Protocols

The characterization of the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of the complex, including bond lengths and angles.

- Methodology:

- **Crystal Growth:** High-quality single crystals of a salt containing the complex, such as $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4$, are grown from a supersaturated solution.
- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction patterns produced by the scattering of X-rays from the electron clouds of the atoms.
- **Structure Solution:** The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.
- **Model Refinement:** An atomic model is fitted to the electron density map. The model is then refined to achieve the best agreement between the observed and calculated diffraction patterns, yielding precise atomic coordinates, from which bond lengths like those in the table above are determined[6].

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a powerful technique for studying species with unpaired electrons, such as the $d^9 \text{Cu}^{2+}$ ion. It provides detailed information about the electronic environment of the unpaired electron.

- **Methodology:**
 - **Sample Preparation:** A sample of the complex, either in solution or as a frozen glass, is placed in a strong magnetic field.
 - **Microwave Irradiation:** The sample is irradiated with microwave radiation of a constant frequency.
 - **Resonance Condition:** The external magnetic field is varied. At a specific field strength, the unpaired electron can absorb microwave energy and transition between its spin states (spin-flipping). This absorption is detected and recorded as a spectrum.
 - **Data Analysis:** The shape and parameters (g-values) of the ESR spectrum are highly sensitive to the symmetry of the metal ion's environment. For a Jahn-Teller distorted complex, the spectrum will exhibit anisotropy (different g-values for different orientations),

which allows for the characterization of the electronic ground state and the extent of the distortion^[10].

Conclusion

The $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ complex serves as an excellent case study in the coordination chemistry of copper(II). Its $[\text{Ar}] 3d^9$ electronic configuration is the root cause of the Jahn-Teller distortion, which stabilizes the complex by adopting a square pyramidal geometry. Crystal Field Theory provides a robust model for understanding the resulting splitting of the d-orbitals, which places the single unpaired electron in the high-energy $d_{x^2-y^2}$ orbital. This electronic structure is directly responsible for the complex's characteristic properties and has been confirmed through experimental techniques like X-ray crystallography and ESR spectroscopy.

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